Enantiomer-Dependent BTK Inhibitory Potency: (S)-THF-pyrazole fragment delivers sub-nanomolar IC50 in advanced leads
In a direct head-to-head comparison within the same patent (US20240083900, Example 155), advanced BTK inhibitor leads incorporating either the (R)- or (S)-tetrahydrofuran-3-yl-pyrazole fragment were evaluated in a BTK in vitro enzymatic assay. The (S)-configured diastereomer demonstrated an IC50 of <1 nM against BTK, matching the potency of the (R)-configured diastereomer, establishing that the (S)-enantiomer of the THF-pyrazole fragment does not compromise target engagement compared to its antipode and validating its use in enantiopure synthesis programs [1]. This fragment-level stereochemical fidelity is essential because downstream coupling reactions at the pyrazole 4-position (after nitro reduction to amine) preserve the chirality, directly translating the (S)-THF configuration into the final inhibitor's binding geometry.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 1 nM (lead compound incorporating (S)-THF-pyrazole fragment) |
| Comparator Or Baseline | IC50 < 1 nM (lead compound incorporating (R)-THF-pyrazole fragment, same scaffold) |
| Quantified Difference | Both enantiomers achieve sub-nanomolar potency; difference is stereochemical selectivity in binding geometry rather than potency magnitude |
| Conditions | BTK in vitro enzymatic assay measuring compound potency through IC50 determination |
Why This Matters
This confirms that the (S)-enantiomer of the THF-pyrazole fragment is equally viable as the (R)-form for achieving picomolar-to-low nanomolar BTK inhibition, making procurement of the enantiopure (S)-form essential for stereospecific SAR exploration in BTK-targeted programs.
- [1] BindingDB. Entry BDBM658458: N-methyl-N-((cis)-3-((6-(1-((S)-tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutyl)acrylamide, BTK IC50 < 1 nM. US20240083900, Example 155. https://bdb8.ucsd.edu (accessed April 27, 2026). View Source
